3-Bromopropan-1-ol;formic acid
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Overview
Description
3-Bromopropan-1-ol, also known as 3-Bromo-1-propanol, is an organic compound with the molecular formula C3H7BrO. It is a primary alcohol where the hydroxyl group is attached to the third carbon of a three-carbon chain, with a bromine atom attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromopropan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, 3-Bromopropan-1-ol is produced by the bromination of 1-propanol. This process involves the use of bromine and a catalyst, such as phosphorus tribromide, to facilitate the reaction. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
3-Bromopropan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 3-hydroxypropyl derivatives.
Oxidation: Products include 3-bromopropanal and 3-bromopropanoic acid.
Reduction: The major product is 1-propanol.
Scientific Research Applications
3-Bromopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromopropan-1-ol involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, leading to the formation of various substituted products. The hydroxyl group can also participate in oxidation and reduction reactions, forming different functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: Similar structure but with the bromine atom on the second carbon.
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-3-chloropropane: Contains both bromine and chlorine atoms on the carbon chain.
Uniqueness
3-Bromopropan-1-ol is unique due to its specific reactivity as an electrophile and its ability to undergo various chemical transformations. Its applications in the synthesis of specialized dyes and polymers highlight its importance in scientific research and industrial processes .
Properties
CAS No. |
53452-10-1 |
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Molecular Formula |
C4H9BrO3 |
Molecular Weight |
185.02 g/mol |
IUPAC Name |
3-bromopropan-1-ol;formic acid |
InChI |
InChI=1S/C3H7BrO.CH2O2/c4-2-1-3-5;2-1-3/h5H,1-3H2;1H,(H,2,3) |
InChI Key |
AGVKXBSMWIQIII-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CBr.C(=O)O |
Origin of Product |
United States |
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